molecular formula C16H26N2O3 B6080454 2-[4-(2,3-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol

2-[4-(2,3-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol

Cat. No. B6080454
M. Wt: 294.39 g/mol
InChI Key: PMHABCCNTFPQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,3-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as DMPEA, and has been studied for its potential use in various scientific research applications. In

Mechanism of Action

The exact mechanism of action of DMPEA is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI), which means it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep, among other functions.
Biochemical and Physiological Effects:
DMPEA has been shown to have a number of biochemical and physiological effects, including increasing the levels of serotonin in the brain, which can lead to improvements in mood and a reduction in symptoms of depression and anxiety. It has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases and conditions.

Advantages and Limitations for Lab Experiments

One advantage of using DMPEA in lab experiments is that it is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation is that it has not been extensively studied, which means that its potential uses and limitations are not fully understood.

Future Directions

There are a number of future directions for research on DMPEA, including further studies on its potential use in the treatment of depression and anxiety disorders, as well as its potential use in the treatment of Parkinson's disease and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of DMPEA and its potential limitations and side effects.

Synthesis Methods

DMPEA can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with methylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with ethylene oxide to form DMPEA.

Scientific Research Applications

DMPEA has been studied for its potential use in various scientific research applications, including as a potential treatment for depression and anxiety disorders. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.

properties

IUPAC Name

2-[4-[(2,3-dimethoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-17-8-9-18(12-14(17)7-10-19)11-13-5-4-6-15(20-2)16(13)21-3/h4-6,14,19H,7-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHABCCNTFPQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1CCO)CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,3-Dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol

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